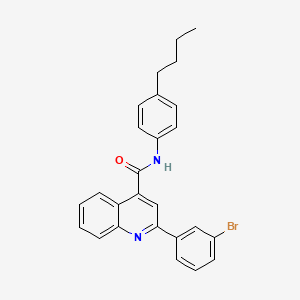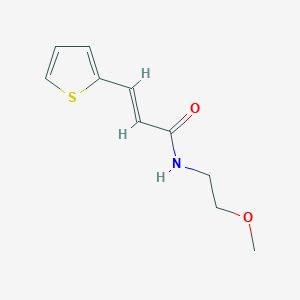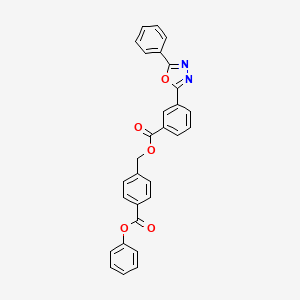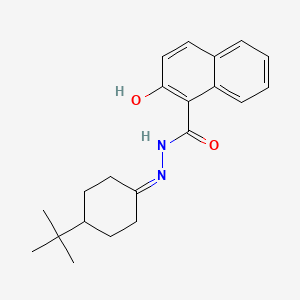![molecular formula C17H19N3O2S2 B4757888 N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4757888.png)
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide
Descripción general
Descripción
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as PTC-209, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide works by binding to the BMI-1 protein and inhibiting its activity. BMI-1 is a key regulator of the self-renewal and differentiation of stem cells, including cancer stem cells. By inhibiting BMI-1, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide disrupts the self-renewal of cancer stem cells and promotes their differentiation, leading to their eventual elimination.
Biochemical and Physiological Effects:
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to selectively target cancer stem cells while sparing normal stem cells, making it a promising candidate for cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its specificity for cancer stem cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.
Direcciones Futuras
For research on N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide include optimizing its synthesis and formulation for improved solubility and bioavailability. Further studies are also needed to investigate its potential toxicity and side effects. In addition, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide could be studied in combination with other cancer therapies to enhance its efficacy and reduce the risk of resistance. Finally, N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide could be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to selectively target cancer stem cells while sparing normal stem cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[[3-(pentanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-2-3-9-15(21)18-12-6-4-7-13(11-12)19-17(23)20-16(22)14-8-5-10-24-14/h4-8,10-11H,2-3,9H2,1H3,(H,18,21)(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCODXMAUKQEDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(pentanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4757820.png)
![5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4757825.png)

![N-(3,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4757832.png)


![2-{[(3-{[(2-furylmethyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4757842.png)
![4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4757848.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B4757850.png)

![3-(3-bromophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4757860.png)


